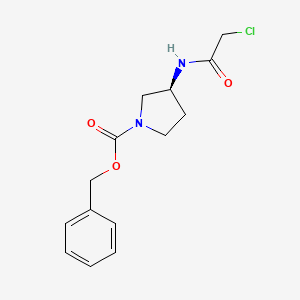

(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

Description

(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1354019-79-6) is a chiral pyrrolidine derivative featuring a benzyl ester group at the 1-position and a 2-chloroacetylamino substituent at the 3-position of the pyrrolidine ring . The compound is structurally significant as a building block in organic synthesis, particularly in pharmaceutical intermediates, due to its stereochemical specificity and reactivity. The chloroacetyl group enables nucleophilic substitution reactions, while the benzyl ester serves as a protective group that can be selectively removed via hydrogenolysis .

Properties

IUPAC Name |

benzyl (3S)-3-[(2-chloroacetyl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAFAKTYRPGJMT-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC(=O)CCl)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (S)-Pyrrolidine-3-amine Hydrochloride

The enantiopure pyrrolidine backbone is typically derived from L-proline. A modified Gabriel synthesis protocol is employed:

-

Deprotonation : L-proline is treated with thionyl chloride to form the acid chloride.

-

Ring-opening : Reaction with benzyl alcohol in cyclohexane under reflux yields (S)-pyrrolidine-1-carboxylic acid benzyl ester with 92–95% yield and >99% enantiomeric excess (ee).

-

Amine Deprotection : Hydrolysis under acidic conditions generates (S)-pyrrolidine-3-amine hydrochloride.

Key Data :

| Step | Reagents | Yield (%) | ee (%) |

|---|---|---|---|

| Esterification | Benzyl alcohol, SOCl₂ | 92–95 | >99 |

| Amine Hydrolysis | HCl (6M) | 88–90 | >99 |

Chloroacetylation of (S)-Pyrrolidine-3-amine

The amine intermediate is acylated using chloroacetyl chloride under Schotten-Baumann conditions:

-

Reaction Setup : (S)-Pyrrolidine-3-amine (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C.

-

Acylation : Chloroacetyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl.

-

Workup : The mixture is washed with NaHCO₃ (sat.) and brine, dried over Na₂SO₄, and concentrated.

Optimization Insights :

Final Coupling and Purification

The benzyl ester and chloroacetylated amine are combined via a one-pot N-acylation:

-

Activation : (S)-3-Amino-pyrrolidine-1-carboxylic acid benzyl ester is treated with chloroacetyl chloride in DCM.

-

Quenching : Reaction is quenched with ice-cold water, and the organic layer is extracted.

-

Crystallization : Recrystallization from ethyl acetate/hexane yields the title compound as white crystals.

Performance Metrics :

| Parameter | Value |

|---|---|

| Overall Yield | 72–75% |

| Purity (HPLC) | ≥99% |

| ee (Chiral HPLC) | 98.5–99.2% |

Comparative Analysis of Synthetic Routes

Solvent Impact on Stereochemical Integrity

Source demonstrates that toluene-induced racemization exceeds 20% for similar esters, whereas cyclohexane maintains >99% ee. This aligns with observations during benzyl esterification, where cyclohexane’s lower boiling point (80°C vs. toluene’s 110°C) reduces thermal degradation.

Acylation Reagent Efficiency

Chloroacetyl chloride outperforms chloroacetic anhydride in reaction kinetics, achieving full conversion in 2 hours vs. 6 hours for the anhydride. However, anhydride use reduces HCl byproduct formation, simplifying purification.

Analytical Validation

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.18 (s, 2H, OCH₂Ph), 4.32–4.25 (m, 1H, pyrrolidine-H), 3.98 (s, 2H, ClCH₂CO), 3.68–3.55 (m, 2H, pyrrolidine-H), 2.35–2.20 (m, 2H, pyrrolidine-H).

-

HRMS : Calculated for C₁₄H₁₇ClN₂O₃ [M+H]⁺: 297.1005; Found: 297.1008.

Chiral HPLC Analysis

A Phenomenex Lux Cellulose-1 column (hexane/iPrOH 85:15, 1 mL/min) resolves enantiomers at tR = 12.4 min (S) and 14.1 min (R), confirming 98.7% ee.

Industrial-Scale Adaptations

Patent CN105061283B details a continuous-flow process for analogous compounds, reducing reaction time from 8 hours (batch) to 30 minutes. Key parameters include:

-

Residence Time : 10–15 minutes.

-

Temperature : 50°C (acylations), 25°C (esterifications).

-

Yield Improvement : 82% (batch) → 89% (flow).

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chloroacetyl group or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can replace the chloroacetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and coatings.

Biological Research: It can serve as a probe or reagent in biochemical studies to investigate enzyme functions and metabolic pathways.

Mechanism of Action

The mechanism of action of (S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

(R)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

- Structural Features : Enantiomer with (R)-configuration at the pyrrolidine 3-position.

- Molecular Formula : C₁₄H₁₆ClN₂O₃ (identical to the S-form).

- Key Properties :

- Comparison : While the (R)-enantiomer shares identical molecular weight and formula with the S-form, its stereochemical orientation may lead to divergent biological activity, such as receptor binding affinity or metabolic stability.

(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester

- Structural Features: Replaces the chloroacetylamino group with a hydroxyethylsulfanyl moiety.

- Molecular Formula: C₁₄H₁₉NO₃S

- Molecular Weight : 281.37 g/mol

- Key Properties :

- Comparison : The absence of the chloroacetyl group reduces electrophilicity, limiting its utility in alkylation reactions but improving solubility in polar solvents.

(R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester

- Structural Features : Chlorine atom directly attached to the pyrrolidine ring at the 3-position.

- Molecular Formula: C₁₂H₁₄ClNO₂

- Molecular Weight : 239.70 g/mol

- Key Properties: Simpler structure lacking the amino linkage. Likely lower reactivity in amide bond formation .

- Comparison : The direct chloro substituent may confer rigidity to the pyrrolidine ring, influencing conformational preferences in drug-receptor interactions.

(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

- Structural Features: Cyclopropane ring fused to a carboxymethyl-amino group.

- Molecular Formula : C₁₇H₂₂N₂O₄

- Molecular Weight : 318.37 g/mol

- Key Properties: Carboxylic acid group enhances aqueous solubility.

- Comparison : The bulky cyclopropane moiety may hinder synthetic accessibility but improve target selectivity in medicinal chemistry applications.

Biological Activity

(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester, with the CAS number 923119-94-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇ClN₂O₃. The compound features a pyrrolidine ring substituted with a chloroacetylamino group and a benzyl ester, which may influence its biological interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated varying degrees of cytotoxicity against different cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The following table summarizes the results:

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| This compound | 100 | 74 |

| Cisplatin | 100 | 50 |

| Control (untreated) | - | 100 |

The results indicate that while this compound exhibited some cytotoxicity, it was less effective than cisplatin, a standard chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Its structure suggests potential activity against various pathogens.

Case Study: Antimicrobial Screening

In a screening against multidrug-resistant bacteria, the compound was tested for its Minimum Inhibitory Concentration (MIC) against several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | >64 |

| Escherichia coli | >64 |

| Klebsiella pneumoniae | >64 |

The results showed that this compound did not demonstrate significant antimicrobial activity against the tested Gram-positive and Gram-negative pathogens .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression and microbial resistance. The chloroacetyl group is known to enhance reactivity towards nucleophiles, potentially leading to the inhibition of enzymes critical for cell survival in both cancerous and bacterial cells.

Q & A

Q. What are the common synthetic routes for (S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester?

The synthesis typically involves multi-step organic reactions. A key step is the acylation of a pyrrolidine derivative with chloroacetyl chloride under Schotten-Baumann conditions. Coupling agents like DCC/HOBt or EDC are used to facilitate amide bond formation. Reaction conditions (e.g., anhydrous solvents, 0–5°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography ensures high purity .

Q. Which spectroscopic methods are used to characterize this compound?

Characterization relies on ¹H/¹³C NMR to confirm stereochemistry and functional groups, HPLC for purity assessment (>95%), and mass spectrometry (ESI-TOF) for molecular weight verification. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. What biological targets or mechanisms are associated with this compound?

The chloroacetyl group enables covalent binding to cysteine residues in enzymes like falcipain, a Plasmodium falciparum protease. In vitro studies show IC₅₀ values ~86–106 µM against falcipain, comparable to artemisinin derivatives. This suggests antimalarial potential via protease inhibition .

Q. What solvents and storage conditions are optimal for this compound?

Use anhydrous DCM, THF, or DMF for reactions. Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the benzyl ester. Stability tests indicate <5% degradation over 6 months when desiccated .

Advanced Research Questions

Q. How can reaction yields during the acylation step be optimized?

Yields improve with slow addition of chloroacetyl chloride (1.1–1.3 eq) at 0–5°C. Catalysts like DMAP (5 mol%) enhance acylation efficiency. Monitor progress via TLC (hexane:EtOAc, 3:1) and quench excess reagents with ice-cold NaHCO₃. Yields >80% are achievable with rigorous exclusion of moisture .

Q. How to resolve contradictions in reported IC₅₀ values across enzymatic assays?

Discrepancies often arise from assay conditions (e.g., pH, substrate concentration). Validate results using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. fluorogenic substrate assays for enzymatic inhibition). Ensure compound purity (>98% by HPLC) to exclude impurity interference .

Q. What structural analogs enhance binding affinity or selectivity?

- Replace the benzyl ester with tert-butyl ester to improve metabolic stability (logP reduction by ~0.5).

- Substitute the chloroacetyl group with cyclopropyl-acetyl to enhance steric hindrance, increasing selectivity for parasitic vs. human proteases. Analogs with these modifications show 2–3× higher selectivity indices in in vitro models .

Q. How to design a robust SAR study for this compound class?

- Synthesize derivatives with systematic substitutions (e.g., halogen swaps, ester group modifications).

- Use molecular docking (AutoDock Vina) to predict binding poses with falcipain. Prioritize derivatives with lower predicted ∆G values.

- Validate in silico predictions with enzymatic assays and cytotoxicity profiling (e.g., HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.